molecular formula C15H13ClO4 B6407020 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261930-71-5

3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6407020
CAS RN: 1261930-71-5
M. Wt: 292.71 g/mol
InChI Key: CVOOUALKVUSDNA-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid (3-CMPBA) is a phenolic acid with a wide range of applications in scientific research. It is a white crystalline compound with a molecular weight of 250.56 g/mol and a melting point of 158-160°C. 3-CMPBA is used as an intermediate in the synthesis of various pharmaceuticals, food additives, and other organic compounds. It has also been used in the synthesis of dyes, herbicides, and fungicides.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antibiotics. It has also been used as a building block in the synthesis of food additives, dyes, herbicides, and fungicides. Additionally, 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of organic compounds, such as polymers and solvents.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% is believed to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria, fungi, and parasites. Additionally, it has been shown to have anti-inflammatory and antioxidant effects in animal models.

Advantages and Limitations for Lab Experiments

3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is stable at room temperature and has a wide range of applications. However, it is also limited by its toxicity, which can be hazardous if not handled properly.

Future Directions

There are several potential future directions for 3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% research. One potential direction is to investigate its effects on cancer cells. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its ability to inhibit the growth of bacteria, fungi, and parasites. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore its potential as an intermediate in the synthesis of various pharmaceuticals, food additives, and other organic compounds.

Synthesis Methods

3-(5-Chloro-2-methoxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized by the Friedel-Crafts acylation of 5-chloro-2-methoxyphenol with 5-methoxybenzoic acid. This reaction is carried out in the presence of an acid catalyst, such as aluminum chloride, at temperatures of 100-150°C. The reaction yields a white crystalline product with a melting point of 158-160°C.

properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-12-6-9(5-10(7-12)15(17)18)13-8-11(16)3-4-14(13)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOOUALKVUSDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691108
Record name 5'-Chloro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261930-71-5
Record name 5'-Chloro-2',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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